molecular formula C19H17ClN2O5S2 B6520599 N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide CAS No. 896322-78-4

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B6520599
CAS No.: 896322-78-4
M. Wt: 452.9 g/mol
InChI Key: MYGIXBZWJWJPLW-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a compound of interest due to its complex molecular structure and diverse potential applications. This compound integrates functional groups from thiophene, furan, and sulfonyl chloride, making it a multifaceted candidate for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multiple-step reactions, each carefully controlled for temperature, pH, and reactant concentration. A typical synthetic route includes the following steps:

  • Formation of the Intermediate: : The initial step is the formation of a sulfonyl chloride intermediate by reacting 4-chlorobenzenesulfonyl chloride with a thiophene derivative. This reaction is usually performed in an anhydrous solvent such as dichloromethane or toluene, at a temperature range of 0-5°C to avoid side reactions.

  • Nucleophilic Substitution: : The second step involves the nucleophilic attack of the sulfonyl chloride intermediate by a furan-methylamine derivative. This reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the generated HCl and drive the reaction to completion.

  • Final Coupling: : The final step is the coupling of the ethane-1,2-diamine moiety with the intermediate compound, typically using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a polar solvent like DMF (dimethylformamide).

Industrial Production Methods

Industrial-scale production of this compound involves optimized versions of the above synthetic routes, focusing on yield, purity, and cost-efficiency. Large-scale reactions often use continuous flow reactors to maintain optimal reaction conditions and increase throughput.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly targeting the thiophene and furan rings, converting them into more oxidized derivatives.

  • Reduction: : Reduction reactions can occur at the sulfonyl group, potentially reducing it to a sulfide or thiol under strong reducing conditions.

  • Substitution: : The chlorobenzene moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution Reagents: : Nitrating agents (HNO₃), sulfonating agents (SO₃)

Major Products

  • Oxidation: : Sulfoxide, sulfone derivatives

  • Reduction: : Sulfide, thiol derivatives

  • Substitution: : Nitrated, sulfonated products

Scientific Research Applications

Chemistry

N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is utilized in organic synthesis as an intermediate for more complex molecules, especially in designing ligands for coordination chemistry.

Biology

In biological research, this compound serves as a probe for studying sulfonyl and thiophene group interactions with biomolecules, aiding in the development of novel bioactive substances.

Medicine

Preliminary studies suggest its potential in developing anti-inflammatory and anticancer agents, given its structural resemblance to known pharmacophores.

Industry

It finds applications in the development of specialty chemicals, such as dyes and polymers, where its unique functional groups can impart desired properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with cellular proteins and enzymes. The sulfonyl chloride group can form covalent bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The thiophene and furan moieties provide additional binding interactions, enhancing the compound's specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(phenylmethyl)ethanediamide

  • N'-[2-(4-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide

Uniqueness

What sets N'-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide apart is its combination of sulfonyl chloride, thiophene, and furan groups within a single molecule. This configuration offers a distinctive set of reactive sites and binding characteristics, making it a versatile tool in both synthetic and biological applications.

Properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-2-10-28-16)12-22-19(24)18(23)21-11-14-3-1-9-27-14/h1-10,17H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGIXBZWJWJPLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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